4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid
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Overview
Description
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with a nucleophile.
Formation of Sulfanyl Group: The sulfanyl group is introduced by reacting a thiol with a suitable electrophile.
Amidation: The acetamido group is formed by reacting an amine with an acyl chloride or anhydride.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halides, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid is unique due to its combination of a tetrazole ring, a phenyl group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
423745-45-3 |
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Molecular Formula |
C16H13N5O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13N5O3S/c22-14(17-12-8-6-11(7-9-12)15(23)24)10-25-16-18-19-20-21(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22)(H,23,24) |
InChI Key |
HKOJWQYOBZLZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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